Cas no 2172248-99-4 (2-(bromomethyl)-6-ethyl-1,4-dioxaspiro4.5decane)

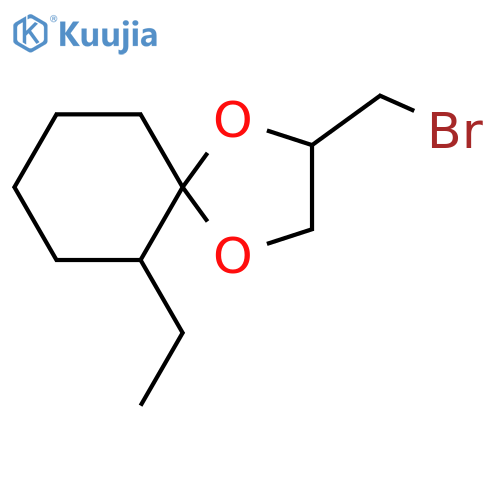

2172248-99-4 structure

商品名:2-(bromomethyl)-6-ethyl-1,4-dioxaspiro4.5decane

2-(bromomethyl)-6-ethyl-1,4-dioxaspiro4.5decane 化学的及び物理的性質

名前と識別子

-

- 2-(bromomethyl)-6-ethyl-1,4-dioxaspiro[4.5]decane

- 2172248-99-4

- EN300-1614766

- 2-(bromomethyl)-6-ethyl-1,4-dioxaspiro4.5decane

-

- インチ: 1S/C11H19BrO2/c1-2-9-5-3-4-6-11(9)13-8-10(7-12)14-11/h9-10H,2-8H2,1H3

- InChIKey: UFKNTEPHRIKBQE-UHFFFAOYSA-N

- ほほえんだ: BrCC1COC2(CCCCC2CC)O1

計算された属性

- せいみつぶんしりょう: 262.05684g/mol

- どういたいしつりょう: 262.05684g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 198

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 3

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 18.5Ų

2-(bromomethyl)-6-ethyl-1,4-dioxaspiro4.5decane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1614766-0.1g |

2-(bromomethyl)-6-ethyl-1,4-dioxaspiro[4.5]decane |

2172248-99-4 | 0.1g |

$968.0 | 2023-06-04 | ||

| Enamine | EN300-1614766-100mg |

2-(bromomethyl)-6-ethyl-1,4-dioxaspiro[4.5]decane |

2172248-99-4 | 100mg |

$741.0 | 2023-09-23 | ||

| Enamine | EN300-1614766-250mg |

2-(bromomethyl)-6-ethyl-1,4-dioxaspiro[4.5]decane |

2172248-99-4 | 250mg |

$774.0 | 2023-09-23 | ||

| Enamine | EN300-1614766-0.25g |

2-(bromomethyl)-6-ethyl-1,4-dioxaspiro[4.5]decane |

2172248-99-4 | 0.25g |

$1012.0 | 2023-06-04 | ||

| Enamine | EN300-1614766-5.0g |

2-(bromomethyl)-6-ethyl-1,4-dioxaspiro[4.5]decane |

2172248-99-4 | 5g |

$3189.0 | 2023-06-04 | ||

| Enamine | EN300-1614766-0.05g |

2-(bromomethyl)-6-ethyl-1,4-dioxaspiro[4.5]decane |

2172248-99-4 | 0.05g |

$924.0 | 2023-06-04 | ||

| Enamine | EN300-1614766-2.5g |

2-(bromomethyl)-6-ethyl-1,4-dioxaspiro[4.5]decane |

2172248-99-4 | 2.5g |

$2155.0 | 2023-06-04 | ||

| Enamine | EN300-1614766-10.0g |

2-(bromomethyl)-6-ethyl-1,4-dioxaspiro[4.5]decane |

2172248-99-4 | 10g |

$4729.0 | 2023-06-04 | ||

| Enamine | EN300-1614766-1.0g |

2-(bromomethyl)-6-ethyl-1,4-dioxaspiro[4.5]decane |

2172248-99-4 | 1g |

$1100.0 | 2023-06-04 | ||

| Enamine | EN300-1614766-5000mg |

2-(bromomethyl)-6-ethyl-1,4-dioxaspiro[4.5]decane |

2172248-99-4 | 5000mg |

$2443.0 | 2023-09-23 |

2-(bromomethyl)-6-ethyl-1,4-dioxaspiro4.5decane 関連文献

-

D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720

-

Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445

-

Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816

-

Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

2172248-99-4 (2-(bromomethyl)-6-ethyl-1,4-dioxaspiro4.5decane) 関連製品

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量